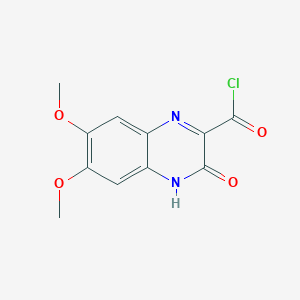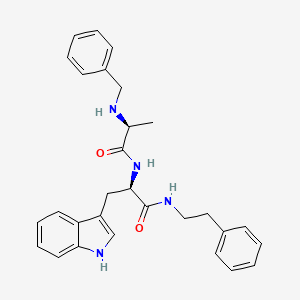![molecular formula C10H19N3O4 B12597718 2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one CAS No. 880485-23-4](/img/structure/B12597718.png)
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one is a compound known for its versatile chemical properties. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. The compound is hygroscopic, meaning it can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, with limited solubility in benzene and ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an additive in the polymerization of nitrile rubber and as an oil emulsifier.
Biology: The compound is used in various biochemical assays and as a buffer in biological experiments.
Medicine: It is employed in the formulation of pharmaceuticals and as a stabilizer in medicinal preparations.
Industry: The compound is used in the production of concrete accelerators and in cyanide-free electroplating.
Mécanisme D'action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It also exhibits antioxidant properties, protecting against the auto-oxidation of fats and oils . The molecular pathways involved include the inhibition of oxidative stress and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure and properties, used in similar applications.
Diethanolamine: Another related compound with similar uses but different reactivity.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol stands out due to its unique combination of hydroxyl and amino groups, which confer both hydrophilic and nucleophilic properties. This makes it particularly useful in applications requiring both solubility in water and reactivity with various chemical species .
Propriétés
Numéro CAS |
880485-23-4 |
|---|---|
Formule moléculaire |
C10H19N3O4 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one |
InChI |
InChI=1S/C6H15NO3.C4H4N2O/c8-4-1-7(2-5-9)3-6-10;7-4-1-2-5-6-3-4/h8-10H,1-6H2;1-3H,(H,5,7) |
Clé InChI |
ZUOHKRWVBHYYAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNN=CC1=O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


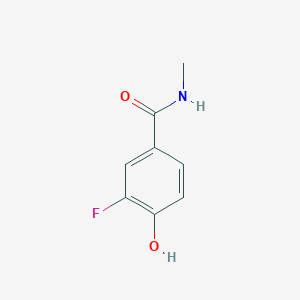
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)


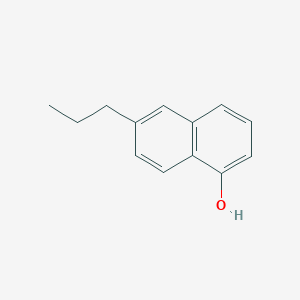
![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)
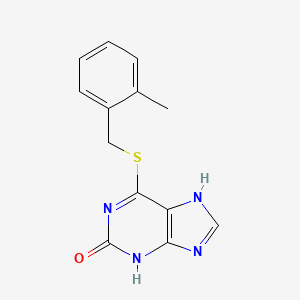
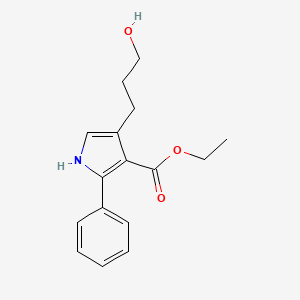
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)


